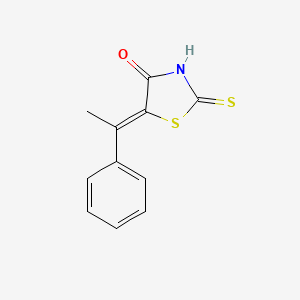![molecular formula C17H14Cl4N2O2 B11690675 (1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE is a synthetic organic compound characterized by its complex structure, which includes two dichlorophenyl groups, a dioxadiazanona core, and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of 3,4-dichlorophenyl intermediates through chlorination reactions.
Coupling Reaction: The dichlorophenyl intermediates are then coupled with a suitable dioxadiazanona precursor under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Formation of Conjugated Double Bonds: The final step involves the formation of conjugated double bonds through a series of elimination reactions, typically under basic conditions.
Industrial Production Methods
Industrial production of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways.
Industry
In industry, (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE: Unique due to its specific structural configuration and reactivity.
Other Dichlorophenyl Compounds: Similar in terms of the presence of dichlorophenyl groups but differ in their core structures and reactivity.
Uniqueness
The uniqueness of (2Z,7E)-2,8-BIS(3,4-DICHLOROPHENYL)-4,6-DIOXA-3,7-DIAZANONA-2,7-DIENE lies in its combination of dichlorophenyl groups with a dioxadiazanona core, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C17H14Cl4N2O2 |
|---|---|
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
(Z)-1-(3,4-dichlorophenyl)-N-[[(E)-1-(3,4-dichlorophenyl)ethylideneamino]oxymethoxy]ethanimine |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-10(12-3-5-14(18)16(20)7-12)22-24-9-25-23-11(2)13-4-6-15(19)17(21)8-13/h3-8H,9H2,1-2H3/b22-10-,23-11+ |
InChI-Schlüssel |
SJMZXOWRBOWDBK-BKNYSILLSA-N |
Isomerische SMILES |
C/C(=N\OCO/N=C(/C)\C1=CC(=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(=NOCON=C(C)C1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)


![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690630.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11690651.png)

![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
